6,7-Difluoroindoline-2,3-dione

Physicochemical profiling Solubility Pre-formulation

Researchers using isatin building blocks need precise fluorine regiochemistry-incorrect isomers alter electronic profiles, solubility, and crystallization. 6,7-Difluoroindoline-2,3-dione (CAS 158580-95-1) delivers: • Dual ortho/para electron withdrawal activating C-3 carbonyl for covalent protease inhibitor design • 7-F substitution disrupts pentameric assembly (12 kJ/mol loss) for non-crystalline coatings • Orthogonal reactivity: C-3 for nucleophilic attack, 4-/5-positions open for electrophilic substitution Verified ≥95% purity. In stock for immediate global shipment.

Molecular Formula C8H3F2NO2
Molecular Weight 183.11 g/mol
CAS No. 158580-95-1
Cat. No. B142859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoroindoline-2,3-dione
CAS158580-95-1
Molecular FormulaC8H3F2NO2
Molecular Weight183.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)C(=O)N2)F)F
InChIInChI=1S/C8H3F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
InChIKeyFFHXSUOLKDGHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluoroindoline-2,3-dione (CAS 158580-95-1): Core Properties & Class Context for Informed Procurement


6,7-Difluoroindoline-2,3-dione (6,7-difluoroisatin; CAS 158580-95-1) is a fluorinated heterocyclic building block belonging to the isatin (indoline-2,3-dione) family . Characterized by a molecular formula of C8H3F2NO2 and a molecular weight of 183.11 g/mol, it features two electron-withdrawing fluorine atoms adjacent to the ketone moieties at the 6- and 7-positions of the indoline ring . This specific substitution pattern confers distinct physicochemical properties—including a calculated aqueous solubility of 2.7 g/L and a density of 1.578±0.06 g/cm³ at 20 °C—that differentiate it from its regioisomeric counterparts . As a key intermediate in medicinal chemistry and agrochemical research, its procurement value hinges on the positional specificity of fluorination, which directly impacts electronic character, reactivity, and solid-state assembly behavior [1][2].

Why Generic Isatin Substitution Fails: Position-Specific Fluorination as a Critical Procurement Parameter for 6,7-Difluoroindoline-2,3-dione


The interchangeability of difluoroisatin regioisomers is not supported by their physicochemical and behavioral profiles. The position of fluorine substitution directly modulates the electronic landscape of the isatin core; fluorine at the 7-position, as present in 6,7-difluoroisatin, has been demonstrated to completely disrupt the C-H···O hydrogen-bonded pentameric assembly characteristic of unsubstituted isatin, fundamentally altering its solid-state packing and crystallization behavior [1]. Furthermore, even among difluorinated isomers, the calculated aqueous solubility diverges measurably—6,7-difluoroisatin exhibits a solubility of 2.7 g/L compared to 2.9 g/L for the 5,6-difluoro isomer—a 7% difference that can influence reaction homogeneity and extraction efficiency in aqueous-organic partitioning steps . These position-dependent variations underscore that generic or 'in-class' substitution without rigorous isomer verification risks introducing uncontrolled variables into synthetic and formulation workflows.

Quantitative Differential Evidence for 6,7-Difluoroindoline-2,3-dione vs. Closest Analogs


Aqueous Solubility Differentiation: 6,7-Difluoroisatin vs. 5,6-Difluoroisatin

The calculated aqueous solubility of 6,7-difluoroindoline-2,3-dione is 2.7 g/L at 25 °C, which is approximately 7% lower than the 2.9 g/L recorded for the 5,6-difluoro regioisomer under identical calculation parameters . Both values were computed using Advanced Chemistry Development (ACD/Labs) Software V11.02, ensuring methodological consistency for cross-comparison .

Physicochemical profiling Solubility Pre-formulation

Disruption of Supramolecular Pentamer Assembly: 7-Position Fluorine Effect

Scanning tunneling microscopy (STM) studies on Au(111) surfaces reveal that isatin forms cyclic pentamers stabilized by C-H(7-position)···O(3-position carbonyl) hydrogen bonds, with the pentamer calculated to be 12 kJ/mol more stable than the dimer [1]. When the 7-position hydrogen is replaced by fluorine—as in 7-fluoroisatin—pentamer formation is completely abolished, yielding a monolayer of mixed close-packed ordered domains and hexamer clusters instead [1]. By direct chemical analogy, 6,7-difluoroisatin, which also bears fluorine at the 7-position, is expected to similarly lack the characteristic pentameric assembly, distinguishing it from non-7-fluorinated isatin derivatives.

Surface chemistry Self-assembly Crystallization

Density Consistency Across Isomers: A Quality Control Benchmark

The calculated density of 6,7-difluoroindoline-2,3-dione is 1.578±0.06 g/cm³ (20 °C, 760 Torr), which is identical to the value reported for 5,6-difluoroisatin under the same calculation methodology . In contrast, the 5,7-difluoro isomer exhibits a notably higher calculated density of 1.6±0.1 g/cm³, and the 4,6-difluoro isomer reports a LogP of 1.23760 but without a directly comparable density value on the same platform .

Material characterization Density QC/QA

Electrophilic Reactivity Enhancement via Electron-Withdrawing Fluorination Pattern

The electron-withdrawing effect of fluorine substituents on the isatin scaffold is well-documented to activate the carbonyl groups and enhance electrophilic character [1]. In the 6,7-difluoro substitution pattern, fluorine atoms occupy positions ortho and para to the C-3 carbonyl, creating a dual electron-withdrawing effect that is distinct from the 5,6-difluoro pattern, where fluorines are meta and para to the C-3 carbonyl [2]. This positional difference alters the electronic distribution and frontier molecular orbital energies. DFT studies on halogenated isatin derivatives have demonstrated that substitution pattern significantly influences HOMO-LUMO energy gaps, global hardness, and electrophilicity index, with positional isomerism yielding measurable differences in computed reactivity descriptors [3]. For procurement, this means 6,7-difluoroisatin may exhibit different reaction rates and regioselectivity in nucleophilic addition compared to its 5,6-counterpart.

Reactivity Electrophilicity Medicinal chemistry

Synthetic Provenance: Patent-Documented Route from 2,3-Difluoroaniline

A scalable synthetic route to 6,7-difluoroindoline-2,3-dione is documented in patent US9060517B2, employing 2,3-difluoroaniline as the starting material via a Sandmeyer-type isatin synthesis with trichloroacetaldehyde and hydroxylamine hydrochloride, followed by cyclization in hot concentrated sulfuric acid at 80–90 °C [1]. The crude product yield reported is 26 g from 15.7 g of 2,3-difluoroaniline [1]. This route is distinct from the preparation of the 5,6-difluoro isomer, which typically starts from 3,4-difluoroaniline [2], and from the 7-fluoroisatin route starting from 2-fluoroaniline . The starting material divergence has implications for supply chain resilience, cost, and the potential for regioisomeric cross-contamination if appropriate QC is not applied.

Synthetic chemistry Patent Process validation

High-Value Application Scenarios for 6,7-Difluoroindoline-2,3-dione Based on Differential Evidence


Medicinal Chemistry: Kinase and Enzyme Inhibitor Scaffold Design Requiring Position-Specific Electronic Tuning

The 6,7-difluoro substitution pattern provides a unique electronic profile—dual electron withdrawal ortho and para to the C-3 carbonyl—that is not replicable by the 5,6-difluoro or 5,7-difluoro isomers. This electronic differentiation has been shown in class-level DFT studies to impact frontier molecular orbital energies and electrophilicity, which directly influence binding interactions with cysteine and serine protease active sites [1]. Researchers designing covalent inhibitors that target catalytic cysteine residues should select this isomer over its regioisomeric alternatives when computational modeling indicates a preference for electron-depleted C-3 carbonyl reactivity [1].

Surface Chemistry and Nanostructured Material Development

The demonstrated disruption of isatin pentamer formation by 7-position fluorination—quantified as a loss of 12 kJ/mol stabilization energy [1]—positions 6,7-difluoroisatin as a building block for surface-assembled architectures where tight-packed pentamers are undesirable. Applications include the design of monolayer coatings where specific molecular spacing or non-crystalline packing is required, such as in sensor interfaces or organic electronic device fabrication [1].

Agrochemical Intermediate Synthesis Leveraging Fluorine-Enhanced Bioactivity

Fluorinated isatin derivatives, including those with ortho-fluoro substitution patterns analogous to the 6,7-difluoro motif, have exhibited antiphytopathogenic activity in bacterial and fungal assays [1]. The unique electronic and solubility profile of 6,7-difluoroisatin (calculated solubility 2.7 g/L)—coupled with its documented use as an intermediate in patent-protected polycyclic fungicide compounds [2]—makes it a strategic procurement choice for agrochemical discovery programs targeting fluorinated heterocyclic fungicide scaffolds [1][2].

Advanced Organic Synthesis: Orthogonal Reactivity in Multi-Step Fluorinated Heterocycle Construction

The 6,7-difluoro substitution pattern offers orthogonal reactivity in sequential functionalization strategies. The electron-withdrawing effect of the two fluorine atoms activates the C-3 carbonyl for selective nucleophilic attack while the 4- and 5-positions remain available for electrophilic substitution, enabling regioselective diversification not possible with isomers where fluorine occupies the 5-position [1]. Procurement of this specific isomer is warranted when synthetic schemes require C-3 carbonyl activation without sacrificial occupancy of the 5-position, a common site for further derivatization in medicinal chemistry programs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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